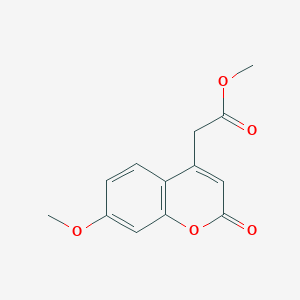![molecular formula C9H8F3N3OS B1620806 {2-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]-1,3-tiazol-4-il}metanol CAS No. 959582-07-1](/img/structure/B1620806.png)
{2-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]-1,3-tiazol-4-il}metanol
Descripción general
Descripción
The compound contains a 1H-pyrazol ring and a thiazol ring, both of which are heterocyclic compounds containing nitrogen (in the pyrazol ring) and sulfur (in the thiazol ring). The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol and thiazol rings, along with the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de tiazol se han reconocido por sus propiedades antioxidantes. Los antioxidantes son cruciales para proteger las células del estrés oxidativo, que puede conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas. El anillo de tiazol en el compuesto se puede modificar para mejorar su capacidad de donar electrones, convirtiéndolo en un candidato potencial para el desarrollo de fármacos antioxidantes .
Actividad antiinflamatoria
La actividad antiinflamatoria de los derivados de tiazol está bien documentada. Pueden inhibir la producción de citocinas y mediadores proinflamatorios, que están involucrados en el proceso inflamatorio. Este compuesto podría estudiarse por su eficacia en el tratamiento de afecciones inflamatorias como la artritis o el asma .
Aplicaciones antimicrobianas y antifúngicas
Los tiazoles han mostrado promesa como agentes antimicrobianos y antifúngicos. El compuesto en cuestión podría desarrollarse en nuevos medicamentos para tratar infecciones bacterianas y fúngicas, especialmente aquellas resistentes a los tratamientos actuales .
Fármacos antivirales
Con la capacidad del anillo de tiazol para interferir con la replicación viral, el compuesto podría explorarse por sus capacidades antivirales. Podría ser particularmente útil en el desarrollo de tratamientos para enfermedades como el VIH o la influenza .
Fármacos antitumorales y citotóxicos
Algunos derivados de tiazol han demostrado efectos potentes en líneas celulares tumorales humanas. Este compuesto podría sintetizarse en nuevas formas y probarse por su citotoxicidad contra las células cancerosas, ofreciendo una vía potencial para el tratamiento del cáncer .
Agentes neuroprotectores
Los compuestos de tiazol se han asociado con efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas. La investigación de este compuesto podría conducir al desarrollo de fármacos que protejan las células nerviosas del daño .
Actividad antidiabética
Los derivados de tiazol pueden desempeñar un papel en la regulación de los niveles de azúcar en la sangre. Investigar las propiedades antidiabéticas de este compuesto podría contribuir a nuevas terapias para el control de la diabetes .
Enfermedad de Alzheimer
El impacto potencial del compuesto en la síntesis de neurotransmisores podría convertirlo en un candidato para la investigación de la enfermedad de Alzheimer. Sus efectos sobre las funciones cognitivas y la memoria podrían explorarse para desarrollar tratamientos para trastornos neurodegenerativos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical or agrochemical agent, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
Propiedades
IUPAC Name |
[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS/c1-5-2-7(9(10,11)12)15(14-5)8-13-6(3-16)4-17-8/h2,4,16H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCVSUNIPJDPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377046 | |
| Record name | {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-07-1 | |
| Record name | {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)
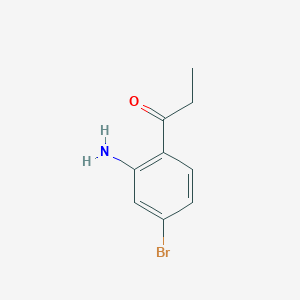
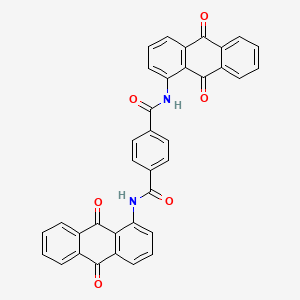
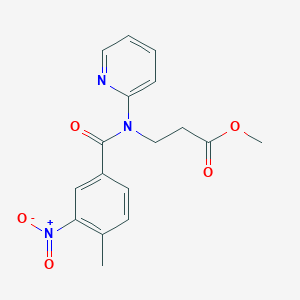
![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)
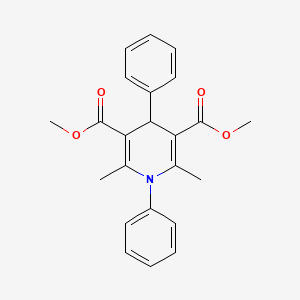




![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
